4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine dihydrochloride 4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 55299-96-2
VCID: VC2861729
InChI: InChI=1S/C7H11N3.2ClH/c8-5-1-2-6-7(3-5)10-4-9-6;;/h4-5H,1-3,8H2,(H,9,10);2*1H
SMILES: C1CC2=C(CC1N)NC=N2.Cl.Cl
Molecular Formula: C7H13Cl2N3
Molecular Weight: 210.1 g/mol

4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine dihydrochloride

CAS No.: 55299-96-2

Cat. No.: VC2861729

Molecular Formula: C7H13Cl2N3

Molecular Weight: 210.1 g/mol

* For research use only. Not for human or veterinary use.

4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine dihydrochloride - 55299-96-2

Specification

CAS No. 55299-96-2
Molecular Formula C7H13Cl2N3
Molecular Weight 210.1 g/mol
IUPAC Name 4,5,6,7-tetrahydro-3H-benzimidazol-5-amine;dihydrochloride
Standard InChI InChI=1S/C7H11N3.2ClH/c8-5-1-2-6-7(3-5)10-4-9-6;;/h4-5H,1-3,8H2,(H,9,10);2*1H
Standard InChI Key BIFJCLMTULYQPS-UHFFFAOYSA-N
SMILES C1CC2=C(CC1N)NC=N2.Cl.Cl
Canonical SMILES C1CC2=C(CC1N)NC=N2.Cl.Cl

Introduction

Chemical Structure and Properties

Structural Characteristics

4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine dihydrochloride features a benzimidazole scaffold with a partially saturated ring system. The basic structural framework consists of a fused ring system with a tetrahydrobenzene ring connected to an imidazole ring. The amine functional group is positioned at the 5-carbon of the tetrahydrobenzene ring. This particular spatial arrangement contributes to the compound's potential biological activities and chemical reactivity profiles. The presence of the dihydrochloride salt form affects the compound's solubility characteristics, typically enhancing water solubility compared to the free base form, which is an important consideration for research applications.

The benzimidazole core structure is significant in medicinal chemistry, as it appears in numerous pharmaceutically active compounds. This heterocyclic system can function as a bioisostere for purine nucleosides, potentially allowing interaction with various biological targets. The partially reduced nature of the benzene ring in this compound (tetrahydro) modifies the electronic distribution and conformational flexibility compared to fully aromatic benzimidazole derivatives, potentially affecting its binding affinity to biological targets.

Physical and Chemical Properties

The compound exists as a dihydrochloride salt, which typically appears as a crystalline solid under standard conditions. The salt form is particularly important for stability and solubility considerations in research applications. As with many amine hydrochlorides, this compound likely exhibits good water solubility while having reduced solubility in non-polar organic solvents.

The following table summarizes the key physical and chemical properties of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine dihydrochloride:

PropertyValue
Molecular FormulaC7H13Cl2N3
Molecular Weight210.1 g/mol
CAS Number55299-96-2
IUPAC Name4,5,6,7-tetrahydro-3H-benzimidazol-5-amine;dihydrochloride
Physical StateCrystalline solid (presumed)
Standard InChIInChI=1S/C7H11N3.2ClH/c8-5-1-2-6-7(3-5)10-4-9-6;;/h4-5H,1-3,8H2,(H,9,10);2*1H
Standard InChIKeyBIFJCLMTULYQPS-UHFFFAOYSA-N
SMILES NotationC1CC2=C(CC1N)NC=N2.Cl.Cl

The compound's molecular weight and structural characteristics position it within drug-like chemical space according to Lipinski's Rule of Five parameters, suggesting potential for pharmaceutical applications requiring cell membrane permeability .

Identification and Characterization Methods

Chemical Identifiers

Various chemical identifiers are used to unambiguously identify 4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine dihydrochloride in chemical databases and literature. These identifiers are essential for researchers seeking to work with this compound, as they ensure the correct substance is being referenced or procured .

The CAS Registry Number (55299-96-2) serves as a unique identifier assigned by the Chemical Abstracts Service. The PubChem Compound ID (68648173) provides access to a wealth of additional information in the PubChem database. For researchers using the MDL Information Systems, the MDL Number (MFCD09908059) serves as another unique identifier .

The Standard InChI (International Chemical Identifier) and its compressed form, the InChIKey (BIFJCLMTULYQPS-UHFFFAOYSA-N), provide machine-readable representations of the chemical structure that can be used for database searches and structure verification. The SMILES notation (C1CC2=C(CC1N)NC=N2.Cl.Cl) offers another linear text representation of the molecular structure that is widely used in cheminformatics.

Synthesis and Chemical Reactivity

Chemical Reactivity

The reactivity profile of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine dihydrochloride is determined by its functional groups and structural features. The imidazole nitrogen can act as both a hydrogen bond donor and acceptor, potentially participating in acid-base reactions. This amphoteric nature makes the imidazole ring an important pharmacophore in many bioactive molecules.

The primary amine at the 5-position represents a reactive site that can participate in various chemical transformations, including nucleophilic substitution reactions, acylation, and reductive amination. This reactivity makes the compound valuable as a building block for the synthesis of more complex molecules with specific functional properties.

As a dihydrochloride salt, the compound would exhibit different solubility and stability characteristics compared to the free base form. The salt form generally enhances water solubility, which can be advantageous for certain biological assays and pharmaceutical applications .

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